((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine
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Overview
Description
((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a phenylalanine moiety, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine typically involves the reaction of 2,5-dimethylphenylsulfonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted compounds depending on the nucleophile used.
Scientific Research Applications
((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and lead to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ((2,5-Dimethylphenyl)sulfonyl)-L-alanine
- ((2,5-Dimethylphenyl)sulfonyl)-L-tyrosine
- ((2,5-Dimethylphenyl)sulfonyl)-L-tryptophan
Uniqueness
((2,5-Dimethylphenyl)sulfonyl)-L-phenylalanine is unique due to its specific combination of the sulfonyl group and the phenylalanine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
NNJFSJIEQPWNBB-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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